molecular formula C31H41ClN4O3 B1681209 TAK-220 CAS No. 333994-00-6

TAK-220

Número de catálogo: B1681209
Número CAS: 333994-00-6
Peso molecular: 553.1 g/mol
Clave InChI: ASSJTMUEFHUKMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemistry

TAK-220 serves as a valuable tool compound in the study of CCR5 receptor interactions and signaling pathways. Its chemical structure allows researchers to investigate structure-activity relationships among CCR5 antagonists, aiding in the development of more effective inhibitors.

Key Chemical Properties

  • Chemical Structure : this compound is characterized by its ability to selectively inhibit ligand binding to CCR5 at nanomolar concentrations.
  • Synthesis : The synthesis involves multiple steps, including the formation of piperidine derivatives and coupling reactions, optimized for yield and purity.

Biology

In biological research, this compound is employed to explore the role of CCR5 in various physiological and pathological processes, such as immune response and inflammation. Its specificity for CCR5 makes it an ideal candidate for studies related to HIV infection mechanisms.

Biological Effects

  • Inhibition of HIV-1 Entry : this compound effectively blocks the binding of HIV-1 gp120 to CCR5, preventing viral entry into host cells.
  • Subtype Independence : The anti-HIV activity is consistent across different HIV-1 subtypes, highlighting its broad applicability.

Medicine

The primary application of this compound in medicine is as an anti-HIV agent. It has demonstrated significant efficacy in inhibiting HIV-1 replication in vitro and shows promise for clinical use.

Clinical Relevance

  • In Vitro Efficacy : Studies indicate that this compound exhibits potent antiviral activity against R5 HIV-1 clinical isolates, with 50% inhibitory concentrations (IC50) ranging from 2.26 nM to 13.47 nM .
  • Combination Therapy Potential : this compound has shown synergistic effects when used in combination with other antiretroviral agents, suggesting that it could enhance treatment regimens for patients with multidrug-resistant HIV .

Industry

In the pharmaceutical industry, this compound is utilized as a reference compound in the development and testing of new drugs targeting CCR5. Its established profile aids researchers in evaluating novel CCR5 antagonists.

Applications in Drug Development

  • Reference Compound : this compound serves as a benchmark for assessing the efficacy of new CCR5 inhibitors.
  • Research Tool : It is used in preclinical studies to evaluate potential drug candidates against HIV infections.

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
ChemistryTool for studying CCR5 interactionsSelectively inhibits ligand binding at nanomolar concentrations
BiologyInvestigates CCR5's role in immune responseEffective against various HIV subtypes
MedicinePotential anti-HIV therapyIC50 values range from 2.26 nM to 13.47 nM; synergistic effects with other drugs
IndustryReference compound for drug developmentAids evaluation of new CCR5 antagonists

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

  • In Vitro Efficacy Against HIV :
    • A study demonstrated that this compound inhibited six R5 HIV-1 clinical isolates with a mean 90% effective concentration of 13 nM . This highlights its potential as a therapeutic agent against diverse strains of HIV.
  • Combination Therapy Studies :
    • Research showed that this compound combined with various antiretrovirals exhibited synergistic effects at clinically relevant concentrations, indicating its utility in enhancing existing treatment regimens .
  • Pharmacokinetic Studies :
    • In animal models, this compound displayed oral bioavailability rates of 9.5% in rats and 28.9% in monkeys at a dose of 5 mg/kg, suggesting favorable pharmacokinetics for human application .

Mecanismo De Acción

TAK-220 ejerce sus efectos uniéndose al receptor CCR5 en la superficie de las células huésped. Esta unión evita que el virus de la inmunodeficiencia humana tipo 1 se adhiera al receptor, inhibiendo así la entrada del virus en las células. Los objetivos moleculares involucrados incluyen el receptor CCR5 y la proteína de envoltura viral gp120. La vía implica el bloqueo de la interacción entre gp120 y CCR5, que es esencial para la entrada viral .

Métodos De Preparación

La síntesis de TAK-220 implica múltiples etapas, incluida la formación de derivados de piperidina y piperazina. La ruta sintética generalmente comienza con la preparación de compuestos intermedios, seguidos de reacciones de acoplamiento para formar el producto final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como el uso de reactores a gran escala para una producción eficiente .

Análisis De Reacciones Químicas

TAK-220 sufre diversas reacciones químicas, incluyendo:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

    Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Comparación Con Compuestos Similares

TAK-220 se compara con otros antagonistas de CCR5 como maraviroc y TAK-779. Si bien maraviroc es el primer fármaco dirigido a CCR5 aprobado para el tratamiento de infecciones por VIH-1, this compound destaca por su mayor flexibilidad conformacional debido a un mayor número de enlaces rotables. Esta flexibilidad permite que this compound forme un puente salino fuerte con Glu283 en el receptor CCR5, lo que mejora su afinidad de unión y actividad inhibitoria. Los compuestos similares incluyen maraviroc, TAK-779 y TAK-652 .

Actividad Biológica

TAK-220 is a novel small-molecule antagonist targeting the CCR5 receptor, primarily investigated for its antiviral properties against HIV-1. As a CCR5 antagonist, this compound plays a crucial role in inhibiting the entry of HIV-1 into host cells, representing a significant advancement in the development of therapeutic agents for HIV treatment.

This compound functions by binding to the CCR5 receptor, preventing HIV-1 from utilizing this receptor for cellular entry. The compound exhibits high affinity for CCR5, with an IC50 value in the nanomolar range. Specifically, it has been shown to inhibit the binding of RANTES (regulated on activation, normal T-cell expressed and secreted) to CCR5 with an IC50 of 3.5 nM in human cells but shows significantly reduced activity against mouse CCR5 (IC50 > 10,000 nM) due to species-specific differences in receptor structure .

Antiviral Efficacy

In vitro studies have demonstrated that this compound possesses excellent antiviral activity against several HIV-1 R5 clinical isolates. It effectively inhibited the replication of these isolates in human peripheral blood mononuclear cells (PBMCs), achieving a mean 90% effective concentration (EC90) comparable to existing CCR5 inhibitors . The compound's antiviral efficacy is further supported by its ability to synergize with other antiretroviral drugs, enhancing overall therapeutic potential .

Binding Site Analysis

Research indicates that this compound interacts with specific amino acid residues within the transmembrane domains (TMs) of the CCR5 receptor. Notably, it shares some binding characteristics with TAK-779, another CCR5 antagonist, but also requires distinct interactions at residues Gly163 and Ile198 in TMs 4 and 5 for its inhibitory effects . This understanding of binding sites is critical for optimizing this compound's design and efficacy as a therapeutic agent.

Parameter Value
IC50 (RANTES binding) 3.5 nM
IC50 (mouse CCR5) >10,000 nM
Mean EC90 (HIV-1 isolates) Comparable to existing CCR5 inhibitors
Binding Residues Asn252, Leu255 (TM6), Gly163, Ile198 (TM4 & TM5)

Case Studies and Clinical Implications

Research has highlighted the importance of this compound in combination therapy for patients who have previously failed multiple antiretroviral regimens. The compound's favorable interactions with other antiretrovirals suggest that it could be integrated into new treatment protocols aimed at improving outcomes for treatment-experienced patients .

Example Case Study

A study evaluated the efficacy of this compound alongside various antiretroviral agents in vitro. The results indicated that combining this compound with other classes of antiretrovirals led to enhanced viral suppression compared to monotherapy. Such findings underscore the potential role of this compound in future clinical trials aimed at developing more effective HIV treatment regimens .

Propiedades

IUPAC Name

1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSJTMUEFHUKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187027
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333994-00-6
Record name TAK-220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-220
Reactant of Route 2
TAK-220
Reactant of Route 3
TAK-220
Reactant of Route 4
TAK-220
Reactant of Route 5
Reactant of Route 5
TAK-220
Reactant of Route 6
TAK-220

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.